molecular formula C20H26N2O2S B10879710 1-(Benzylsulfonyl)-4-(4-ethylbenzyl)piperazine

1-(Benzylsulfonyl)-4-(4-ethylbenzyl)piperazine

Cat. No.: B10879710
M. Wt: 358.5 g/mol
InChI Key: ASXVFAPMGNFRLV-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(4-ethylbenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This compound, in particular, features a benzylsulfonyl group and an ethylbenzyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-4-(4-ethylbenzyl)piperazine typically involves the reaction of piperazine with benzylsulfonyl chloride and 4-ethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may vary, but it is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.

    Substitution: The benzyl and ethylbenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Simpler piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(4-ethylbenzyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(4-ethylbenzyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzylsulfonyl)piperazine
  • 4-(4-Ethylbenzyl)piperazine
  • 1-(4-Methylbenzylsulfonyl)piperazine

Uniqueness

1-(Benzylsulfonyl)-4-(4-ethylbenzyl)piperazine is unique due to the presence of both benzylsulfonyl and ethylbenzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. The combination of these functional groups can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(4-ethylphenyl)methyl]piperazine

InChI

InChI=1S/C20H26N2O2S/c1-2-18-8-10-19(11-9-18)16-21-12-14-22(15-13-21)25(23,24)17-20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3

InChI Key

ASXVFAPMGNFRLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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